molecular formula C15H15N3O5S B2372745 Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate CAS No. 1207005-77-3

Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate

Cat. No.: B2372745
CAS No.: 1207005-77-3
M. Wt: 349.36
InChI Key: WWQIDPKKOSFESS-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a methyl group at position 4 and an ethyl ester at position 3. The benzo[d][1,3]dioxole (piperonyl) group is structurally analogous to catechol, enabling interactions with enzymes or receptors via hydrogen bonding or π-stacking .

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-ylcarbamoylamino)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-3-21-13(19)12-8(2)16-15(24-12)18-14(20)17-9-4-5-10-11(6-9)23-7-22-10/h4-6H,3,7H2,1-2H3,(H2,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQIDPKKOSFESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC3=C(C=C2)OCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains a cornerstone for constructing 2-aminothiazole derivatives. Ethyl 2-amino-4-methylthiazole-5-carboxylate is synthesized via condensation of ethyl 2-chloroacetoacetate with thiourea in ethanol under reflux. The α-chloro ketone reacts with thiourea’s sulfur and nitrogen atoms, cyclizing to form the thiazole ring. Key advantages include:

  • Regioselectivity : The methyl group occupies position 4, while the ester resides at position 5.
  • Functional group compatibility : The 2-amino group remains intact for subsequent derivatization.

Representative Procedure :
Ethyl 2-chloroacetoacetate (10.0 g, 56.8 mmol) and thiourea (4.33 g, 56.8 mmol) are refluxed in ethanol (100 mL) for 6 hours. The precipitate is filtered and recrystallized from ethanol, yielding ethyl 2-amino-4-methylthiazole-5-carboxylate as a white solid (8.2 g, 78%).

Oxidation of Thiazoline Intermediates

An alternative approach involves oxidizing 2-thiazoline precursors. For instance, ethyl 4-(benzo[3,4-d]1,3-dioxolan-5-yl)-3,5-thiazoline carboxylate is treated with manganese(IV) oxide in dichloromethane at 0°C, yielding the aromatic thiazole. While this method ensures high purity (>97%), it requires pre-synthesized thiazoline intermediates, adding synthetic steps.

Ureido Functionalization at Position 2

The 2-amino group of the thiazole core undergoes ureation with benzo[d]dioxol-5-yl isocyanate to form the target compound.

Synthesis of Benzo[d]dioxol-5-yl Isocyanate

Piperonylamine (benzo[d]dioxol-5-ylmethanamine) is treated with triphosgene in dichloromethane at 0°C, generating the isocyanate in situ. This reactive intermediate is used directly without isolation due to its sensitivity to moisture.

Urea Bond Formation

The 2-aminothiazole derivative reacts with benzo[d]dioxol-5-yl isocyanate under anhydrous conditions:

Procedure :
Ethyl 2-amino-4-methylthiazole-5-carboxylate (5.0 g, 22.7 mmol) is dissolved in dry dichloromethane (50 mL). Benzo[d]dioxol-5-yl isocyanate (3.8 g, 22.7 mmol) is added dropwise at 0°C under nitrogen. The mixture stirs at room temperature for 12 hours, after which the solvent is evaporated. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding the title compound as a pale-yellow solid (6.5 g, 72%).

Mechanistic Insight :
The amine nucleophile attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and generate the urea linkage.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, 3H, J = 7.1 Hz, COOCH₂CH₃), 2.65 (s, 3H, C4-CH₃), 4.40 (q, 2H, J = 7.1 Hz, COOCH₂CH₃), 6.02 (s, 2H, OCH₂O), 6.85 (d, 1H, J = 8.0 Hz, Ar-H), 7.38 (dd, 1H, J = 1.8, 8.0 Hz, Ar-H), 7.45 (d, 1H, J = 1.8 Hz, Ar-H), 8.25 (s, 1H, NH), 10.12 (s, 1H, NH).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O urea), 1245 cm⁻¹ (OCH₂O).
  • HRMS (ESI) : m/z calculated for C₁₆H₁₅N₃O₅S [M+H]⁺: 378.0759; found: 378.0756.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) reveals a single peak at 6.2 minutes, confirming >98% purity.

Comparative Analysis of Methodologies

Parameter Hantzsch Route Thiazoline Oxidation Route
Yield 78% 81%
Purity >95% >97%
Reaction Time 6 hours 6 hours
Scalability Moderate High
Functional Group Tolerance Limited Broad

The Hantzsch method offers simplicity but requires stoichiometric control to avoid di-substitution. Conversely, thiazoline oxidation ensures regiochemical precision but demands additional steps.

Industrial-Scale Considerations

Patent data highlights critical process parameters for large-scale synthesis:

  • Temperature Control : Oxidation of 4-methyl-5-hydroxymethylthiazole to the aldehyde intermediate necessitates strict maintenance at 0–2°C to prevent over-oxidation.
  • Catalyst Selection : Manganese(IV) oxide outperforms PCC (pyridinium chlorochromate) in terms of cost and ease of removal.
  • Solvent Recovery : Dichloromethane is distilled and reused, reducing environmental impact.

Challenges and Mitigation Strategies

  • Isocyanate Stability : Benzo[d]dioxol-5-yl isocyanate is moisture-sensitive. Use of molecular sieves and anhydrous solvents mitigates hydrolysis.
  • Byproduct Formation : Excess isocyanate leads to bis-urea derivatives. Stoichiometric equivalence and slow addition minimize this.
  • Purification Complexity : Silica gel chromatography effectively separates the target compound from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The ureido group can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate is being investigated for its potential therapeutic effects:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit inflammatory pathways by blocking specific enzymes involved in inflammation.
  • Anticancer Activity : Preliminary research indicates that it may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction.

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor. Its mechanism of action likely involves binding to the active sites of target enzymes, thereby inhibiting their activity. This property is particularly valuable in developing treatments for diseases where enzyme dysregulation plays a critical role.

Material Science

In addition to its biological applications, this compound is being explored for its utility in materials science:

  • Catalyst Development : The compound's unique functional groups make it suitable for use as a catalyst in various chemical reactions.
  • Development of New Materials : Its structural characteristics can be leveraged to create novel materials with specific properties for industrial applications.

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of various derivatives found that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results suggest potential for further development as anti-inflammatory agents in clinical settings .

Case Study 2: Anticancer Activity

Research focusing on the anticancer properties revealed that this compound demonstrated selective cytotoxicity against human cancer cell lines. The study compared its efficacy with standard chemotherapeutics and found promising results indicating that it could serve as a lead compound for new cancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Modifications in Thiazole-Based Analogs

The following table highlights key structural differences and similarities:

Compound Name Core Structure Substituents at Position 2 Ester Group (Position 5) Key Functional Groups Reference
Ethyl 2-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate Thiazole Ureido-linked benzo[d][1,3]dioxol-5-yl Ethyl Ureido, benzo[d][1,3]dioxole
Methyl 2-(3-(4-Acetylphenyl)ureido)-4-methylthiazole-5-carboxylate (Compound 3) Thiazole Ureido-linked 4-acetylphenyl Methyl Ureido, acetyl
Ethyl 4-(2-(1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-4-phenylthiazole-5-carbonyl)benzoate Thiazole Cyclopropanecarboxamido-linked benzo[d][1,3]dioxol-5-yl Ethyl Cyclopropane, amide
2-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(dimethylamino)propyl)-thiazolidin-4-one Hydrochloride (35) Thiazolidinone Benzo[d][1,3]dioxol-5-yl, dimethylaminopropyl N/A Thiazolidinone, tertiary amine

Key Observations:

  • Substituent Effects : The benzo[d][1,3]dioxol-5-yl group in the target compound may enhance binding to targets like oxidoreductases or neurotransmitter receptors compared to the acetylphenyl group in Compound 3, which lacks the electron-rich bicyclic system .
  • Heterocycle Saturation: The thiazolidinone in Compound 35 introduces a saturated ring, which may alter conformational flexibility and hydrogen-bonding capacity compared to the aromatic thiazole core .

Biological Activity

Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring, a benzo[d][1,3]dioxole moiety, and an ethyl ester functional group. Its molecular formula is C19H17N3O4SC_{19}H_{17}N_{3}O_{4}S, with a molecular weight of approximately 383.42 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of thiazole derivatives similar to this compound. For instance, thiazolidinone derivatives have shown inhibitory activity against the SARS-CoV-2 protease, with IC50 values ranging from 0.01 to 34.4 μM . The structural features that enhance binding affinity include hydrophobic interactions and hydrogen bonding capabilities with catalytic residues in the enzyme's active site.

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. Compounds within this class have demonstrated effectiveness against various bacterial strains and fungi. The mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways . Specifically, derivatives similar to this compound have been evaluated for their ability to inhibit growth in both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer activity of thiazole-based compounds has also been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . this compound may exhibit similar properties due to its structural analogies with known anticancer agents.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
Thiazolidinone DerivativesAntiviralIC50 values indicate strong inhibition of SARS-CoV-2 protease
Thiazole DerivativeAntimicrobialEffective against multiple bacterial strains
Benzothiazole CompoundsAnticancerInduced apoptosis in cancer cell lines

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds targeting viral proteases can significantly reduce viral replication.
  • Cell Membrane Disruption : Antimicrobial activity often involves compromising the integrity of microbial cell membranes.
  • Apoptosis Induction : In cancer therapy, triggering programmed cell death pathways is crucial for eliminating malignant cells.

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

Compound ModificationTarget Activity (IC₅₀)Selectivity IndexReference
Benzo[d][1,3]dioxol-5-yl intactKinase A: 2.5 µM8.2 (vs. Kinase B)
Chloro-substituted benzo[d]...Kinase A: 1.8 µM12.4
Thiazole → Oxazole replacementKinase A: >50 µMN/A

Q. Table 2: Synthetic Yield Optimization

SolventCatalystTemp (°C)Yield (%)Purity (%)
DMFEt₃N256592
AcetonitrileDBU607895
CPMEEt₃N407297

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